[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPNOBSFUFSFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone, a derivative of thienopyridine, has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14F4N2S
- Molecular Weight : 350.35 g/mol
- SMILES Notation : Cc1c(nc2scccc2c1)C(=O)N(c3ccc(F)cc3)C(=O)C(F)(F)F
The structural features of this compound include a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological macromolecules.
Anticancer Potential
Recent studies have indicated that compounds similar to 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone exhibit significant anticancer properties. For instance, derivatives containing the thienopyridine scaffold have shown cytotoxic effects against various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 7.01 ± 0.60 µM against HeLa cells and 8.55 ± 0.35 µM against NCIH460 cells, indicating strong growth inhibitory properties in vitro .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes implicated in inflammation and cancer progression:
- Cholinesterases : Compounds within this class have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values ranging from 10.4 μM to 19.2 μM .
- Cyclooxygenase (COX) : The compound exhibits dual inhibitory effects against COX-1 and COX-2, which are critical in inflammatory processes.
Antioxidant Activity
The antioxidant potential of thienopyridine derivatives has also been explored:
- Free Radical Scavenging : In vitro assays indicate that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems.
Data Summary
| Biological Activity | IC50 Values | Target |
|---|---|---|
| AChE Inhibition | 10.4 μM | Enzyme |
| BChE Inhibition | 19.2 μM | Enzyme |
| COX Inhibition | Moderate | Enzyme |
| Anticancer (HeLa) | 7.01 μM | Cancer Cell |
| Antioxidant Activity | Effective | Free Radicals |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thieno[2,3-b]pyridine Core
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituents (R₁, R₂, R₃) | Molecular Weight | Purity/Yield | Key Features/Applications | References |
|---|---|---|---|---|---|
| [Target Compound] | R₁=CH₃, R₂=CF₃, R₃=4-F-C₆H₄ | 354.32 | Discontinued | Kinase inhibition, antiviral | |
| 3-Amino-6-methyl-N-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide | R₁=CH₃, R₂=CF₃, R₃=pyridin-2-yl | 354.32* | 32% yield | Improved solubility (polar pyridine) | |
| 3-Amino-4-methyl-N-(3-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide | R₁=H, R₂=CF₃, R₃=3-CF₃-C₆H₄ | 379.33 | 37% yield | Enhanced halogen bonding | |
| 3-Amino-6-(2,4-dimethoxyphenyl)-4-CF₃-thieno[2,3-b]pyridin-2-ylmethanone | R₁=2,4-(OCH₃)₂-C₆H₃, R₂=CF₃ | 458.46 | 90% purity | Increased steric bulk, fluorescence | |
| 3-Amino-6-(4-bromophenyl)-4-CF₃-thieno[2,3-b]pyridin-2-ylmethanone | R₁=4-Br-C₆H₄, R₂=CF₃ | 502.48 | N/A | Bromine enhances X-ray crystallography utility |
*Molecular weight inferred from analogous structures.
Key Observations :
Substituent Impact on Solubility :
- The pyridin-2-yl carboxamide derivative exhibits higher aqueous solubility due to the polar pyridine moiety, contrasting with the hydrophobic 4-fluorophenyl group in the target compound .
- Methoxy groups (e.g., 2,4-dimethoxyphenyl) increase hydrophilicity but may reduce membrane permeability .
Electronic and Steric Effects: The trifluoromethyl group stabilizes the electron-deficient thienopyridine core, enhancing binding to ATP pockets in kinases . Bromine in [3-Amino-6-(4-bromophenyl)...] provides a heavy atom for crystallographic studies, aiding structural elucidation .
Synthetic Challenges :
Comparison with Heterocyclic Variants
Table 2: Heterocycle-Modified Analogs
| Compound Name | Core Structure | Molecular Weight | Key Features | References |
|---|---|---|---|---|
| 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone | Tetrahydroquinoline fused | 403.44 | Rigid structure for selective binding | |
| (3-Amino-6-phenyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | Thiophene substituent | 439.33 | Extended π-system for fluorescence |
Key Observations :
Thiophene vs. Pyridine :
- Thiophene-containing analogs (e.g., ) exhibit red-shifted UV absorption, useful in photophysical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
